Cas no 10437-90-8 (2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene)
![2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene structure](https://fr.kuujia.com/scimg/cas/10437-90-8x500.png)
10437-90-8 structure
Nom du produit:2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene
2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene Propriétés chimiques et physiques
Nom et identifiant
-
- 2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene
- SureCN8354827
- 3-Phenyl-2-oxa-3-aza-bicyclo<
- 2.2.2>
- oct-5-en
- CTK0G6375
- MLS000701936
- octen-(5)
- 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-phenyl-
- MCULE-3211118443
- 3-Phenyl-2-oxa-3-azabicyclo<
- oct-5-ene
- AC1N3T5H
- 3-Phenyl-2-oxa-3-azabicyclo <
- 2.2.2 >
- HMS2527A18
- 3-phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene
- AO-801/41077326
- 3-phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- 3-Phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-en
- SureCN8354827; 3-Phenyl-2-oxa-3-aza-bicyclo< 2.2.2> oct-5-en; CTK0G6375; MLS000701936; 3-Phenyl-2-oxa-3-aza-bicyclo< 2.2.2> octen-(5); 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-phenyl-; MCULE-3211118443; 3-Phenyl-2-oxa-3-azabicyclo< 2.2.2> oct-5-ene; AC1N3T5H; 3-Phenyl-2-oxa-3-azabicyclo < 2.2.2 > oct-5-en; HMS2527A18; 3-phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene; AO-801/41077326; 3-phenyl-2-oxa-3-azabicyclo[2.2.2]o
- SCHEMBL8354827
- DTXSID20399226
- CHEMBL1310503
- SMR000229733
- 10437-90-8
-
- Piscine à noyau: InChI=1S/C12H13NO/c1-2-4-10(5-3-1)13-11-6-8-12(14-13)9-7-11/h1-6,8,11-12H,7,9H2
- La clé Inchi: SWADYRHRRIXQKS-UHFFFAOYSA-N
- Sourire: C1CC2C=CC1N(O2)C3=CC=CC=C3
Propriétés calculées
- Qualité précise: 187.09979
- Masse isotopique unique: 187.099714038g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 233
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 12.5Ų
Propriétés expérimentales
- Le PSA: 12.47
2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene Littérature connexe
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
10437-90-8 (2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene) Produits connexes
- 1160254-21-6(2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride)
- 828911-09-7((3-(Pyridin-2-yl)-1H-pyrazol-5-yl)methanol)
- 448964-37-2(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine)
- 1909674-04-9(N-benzyl-6-(morpholin-4-yl)pyrimidine-4-carboxamide)
- 1704066-79-4(3-Fluoro-5-(morpholinomethyl)phenylboronic acid)
- 2034572-63-7(N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl-2-(4-methoxyphenyl)ethane-1-sulfonamide)
- 2178773-92-5(1-(4-methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine)
- 1823024-29-8((4-Bromofuran-2-yl)methanethiol)
- 83304-59-0(N-Benzyl-1-(2,4-dimethoxyphenyl)-methanamine hydrochloride)
- 924839-86-1(5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot
